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Cat. No.: B13430403 Get Quo

For Researchers, Scientists, and Drug Development Professionals

Abstract
Isohopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant interest within the scientific community for its potential therapeut

stilbenoid family, it exhibits notable biological activities, including anticancer and sirtuin-inhibitory effects. This technical guide provides a comprehens

physicochemical properties, and known biological functions of Isohopeaphenol. Detailed experimental protocols for its isolation, characterization, an

alongside a summary of key quantitative data. Furthermore, this document elucidates the proposed signaling pathway through which Isohopeapheno
offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification
Isohopeaphenol is a complex polyphenolic compound belonging to the stilbenoid class, specifically a tetramer of resveratrol. Its intricate structure, c

rise to different isomers, with (-)-isohopeaphenol being a commonly studied form.

The definitive chemical structure of Isohopeaphenol is established through various spectroscopic techniques and is represented by the following IUP

Systematic IUPAC Name: (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyc

2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol[1].

Molecular Formula: C56H42O12[1]

CAS Number: 197446-77-8 (for (-)-isohopeaphenol)[2]

SMILES Notation:

OC1=CC=C(C=C1)C1OC2=CC(O)=CC3=C2C1C1=CC(O)=CC(O)=C1C(C3C1C(C2=CC=C(O)C=C2)C2=C(C=C(O)C=C2O)C2C(OC3=CC(O)=CC1=

Physicochemical and Spectroscopic Data
The physicochemical properties of Isohopeaphenol have been determined through computational and experimental methods. The spectroscopic dat

for its identification and structural elucidation.

Table 1: Physicochemical Properties of Isohopeaphenol
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Property Value Source

Molecular Weight 906.9 g/mol [1]

Monoisotopic Mass 906.267626792 Da [3]

Appearance Pale brownish powder [4]

Solubility (ALOGPS) 1.25e-03 g/l [3]

LogP (ALOGPS) 6.06 [3]

pKa (strongest acidic) 8.69 [3]

pKa (strongest basic) -5.45 [3]

Polar Surface Area 220.76 Å² [3]

Table 2: Spectroscopic Data for (-)-Isohopeaphenol

Spectroscopic Technique Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) m/z 907.2818 [M+H]+ (Calculated for C56H43O12: 907.2754)[4

Ultraviolet (UV) Spectroscopy (in MeOH) λmax 284 nm (ε 16800), 229 nm (ε 66600), 210 nm (ε 98800)[4

Circular Dichroism (CD) (in MeOH) Δe (nm) -3.4 (290), +24 (240), -62 (213)[4]

Infrared (IR) Spectroscopy (KBr) νmax 3300 (br), 1615 cm-1[4]

1H and 13C Nuclear Magnetic Resonance (NMR) Data available in published literature.[5]

Biological Activity
Isohopeaphenol has demonstrated significant biological activity, most notably in the areas of oncology and enzyme inhibition. Its cytotoxic effects ag

inhibition of Sirtuin 1 (SIRT1) are of particular interest for drug development.

Table 3: In Vitro Biological Activity of Isohopeaphenol

Biological Activity Cell Line/Target Method Result

Cytotoxicity
HepG2 (human hepatocellular

carcinoma)
Crystal Violet Assay (72h) IC50: 54 µM

Hep3B (human hepatocellular

carcinoma)
Crystal Violet Assay (72h) IC50: 26.0 ± 3.0 µM [6][7]

Enzyme Inhibition Human SIRT1 Fluorescent-based assay
Ki: 32.67 µM (competitive inhibitor

against NAD+)

Experimental Protocols
Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera
The following protocol is a representative method for the isolation and purification of (-)-Isohopeaphenol from the cork of Vitis vinifera 'Kyohou', base

Extraction:

Air-dried and powdered cork of Vitis vinifera is subjected to extraction with methanol.

The methanolic extract is concentrated, and the residue is further extracted with acetone.
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The acetone extract is then partitioned between hexane, chloroform, ethyl acetate, and water.

Chromatographic Purification:

The ethyl acetate soluble fraction is subjected to medium-pressure column chromatography (MPCC) on silica gel.

Further purification is achieved by high-performance liquid chromatography (HPLC) on a reversed-phase silica gel column.

Final separation of (-)-isohopeaphenol from other stilbenoids, such as (+)-hopeaphenol, is accomplished using recycled HPLC on a reversed-p

Cytotoxicity Assay against Hepatocellular Carcinoma Cells
This protocol describes a method for determining the cytotoxic effects of Isohopeaphenol on human hepatocellular carcinoma cell lines, such as Hep

Cell Culture:

HepG2 and Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 

Cell Seeding:

Cells are seeded into 96-well plates at a density of 3 x 103 to 5 x 103 cells per well and allowed to adhere for 24 hours.

Treatment:

A stock solution of Isohopeaphenol in DMSO is prepared and diluted to various concentrations in the culture medium.

The cells are treated with the different concentrations of Isohopeaphenol for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.

Crystal Violet Staining:

After the incubation period, the medium is removed, and the cells are washed with PBS.

The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution.

Quantification:

The stained cells are washed to remove excess dye, and the incorporated dye is solubilized with a solvent (e.g., methanol or a solution of acetic 

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

The IC50 value is calculated from the dose-response curve.

SIRT1 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of Isohopeaphenol against human SIRT1.

Reagents:

Recombinant human SIRT1 enzyme.

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue).

NAD+.

SIRT1 assay buffer.

Developer solution.

Isohopeaphenol stock solution in DMSO.
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Assay Procedure:

The assay is performed in a 96-well plate.

Varying concentrations of Isohopeaphenol are pre-incubated with the SIRT1 enzyme in the assay buffer.

The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD+.

The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

Data Analysis:

The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

The percentage of inhibition is calculated for each concentration of Isohopeaphenol.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

To determine the mechanism of inhibition (e.g., competitive with NAD+), the assay is performed with varying concentrations of both Isohopeaph
using Lineweaver-Burk plots.

Signaling Pathway of Isohopeaphenol-Induced Apoptosis
Isohopeaphenol is a known inhibitor of SIRT1, a class III histone deacetylase that plays a crucial role in cellular stress response and survival by dea

the tumor suppressor p53. By inhibiting SIRT1, Isohopeaphenol is proposed to increase the acetylation of p53, thereby enhancing its transcriptional 

the expression of pro-apoptotic genes, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway. This culminates in the act

caspase-3, ultimately resulting in programmed cell death.

Isohopeaphenol SIRT1 Inhibition

Acetylated p53

 Deacetylation

Transcription of
Pro-apoptotic Genes
(e.g., BAX, PUMA)

 Upregulation

p53  Acetylation

Caspase-9 Activation Caspa

Click to download full resolution via product page

Proposed signaling pathway of Isohopeaphenol-induced apoptosis.

Conclusion
Isohopeaphenol stands out as a promising natural product with well-defined anticancer and enzyme-inhibitory properties. This technical guide has p

structure, physicochemical characteristics, and biological activities, supported by relevant quantitative data. The outlined experimental protocols offer 

to isolate, characterize, and evaluate Isohopeaphenol and related compounds. The elucidation of its signaling pathway, primarily through the inhibitio

p53-mediated apoptotic cascade, provides a strong rationale for its further investigation as a potential therapeutic agent. Continued research into the 

Isohopeaphenol is warranted to fully explore its clinical potential in the treatment of cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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